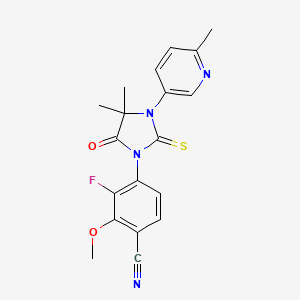

Faznolutamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1272719-08-0 |

|---|---|

Molecular Formula |

C19H17FN4O2S |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

4-[4,4-dimethyl-3-(6-methyl-3-pyridinyl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-methoxybenzonitrile |

InChI |

InChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3 |

InChI Key |

YMGGYZJNZHRLEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

Fezolinetant's Binding Affinity for Neurokinin Receptors: A Technical Guide

Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Its therapeutic effect is mediated by its high binding affinity and subsequent antagonism of the NK3 receptor, which plays a crucial role in the thermoregulatory pathway. This document provides a detailed overview of the binding affinity of fezolinetant for the family of neurokinin receptors (NK1, NK2, and NK3), presents the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways and experimental workflows.

Binding Affinity Profile

The binding affinity of fezolinetant for human neurokinin receptors has been characterized in vitro through radioligand binding assays. The data consistently demonstrate a high and selective affinity for the NK3 receptor, with significantly lower affinity for the NK1 and NK2 subtypes. This selectivity is fundamental to its mechanism of action and favorable side-effect profile.

Table 1: Fezolinetant Binding Affinity for Human Neurokinin Receptors

| Receptor Subtype | Mean Inhibition Constant (Ki) [nM] | Reference |

| NK1 | >1000 | |

| NK2 | >4000 | |

| NK3 | 20.3 |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Signaling Pathway

Fezolinetant acts as an antagonist at the NK3 receptor, which is primarily expressed on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. Neurokinin B (NKB) binding to the NK3 receptor is an excitatory signal. By blocking this interaction, fezolinetant modulates neuronal activity, leading to a reduction in the frequency and severity of vasomotor symptoms.

Caption: Fezolinetant's mechanism of action at the NK3 receptor on KNDy neurons.

Experimental Protocols

The binding affinity of fezolinetant for neurokinin receptors is typically determined using competitive radioligand binding assays. Below is a representative protocol for assessing binding to the human NK3 receptor.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

-

Radioligand: [³H]senktide, a selective NK3 receptor agonist.

-

Competitor (Test Compound): Fezolinetant.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent NK3 receptor ligand (e.g., senktide or osanetant).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Instrumentation: Scintillation counter, cell harvester, multi-well plates.

Membrane Preparation

-

Culture the recombinant cells to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the total protein concentration (e.g., using a Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

Competitive Binding Assay

-

In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]senktide), and varying concentrations of fezolinetant.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-labeled NK3 ligand.

-

To determine total binding, another set of wells should contain only the radioligand and the buffer.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

A Technical Guide to Early-Stage Research on Fezolinetant for Polycystic Ovary Syndrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into fezolinetant, a selective neurokinin 3 (NK3) receptor antagonist, as a potential therapeutic for Polycystic Ovary Syndrome (PCOS). This document details the underlying mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental protocols from the pivotal proof-of-concept study.

Introduction: Targeting the Neuroendocrine Core of PCOS

Polycystic Ovary Syndrome (PCOS) is the most prevalent endocrine disorder in reproductive-aged women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2] A central feature of PCOS pathophysiology is a neuroendocrine disruption involving the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This disruption manifests as an abnormally high frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus.[5][6] This increased GnRH pulsatility leads to preferential secretion of luteinizing hormone (LH) over follicle-stimulating hormone (FSH) from the pituitary, resulting in an elevated LH/FSH ratio, which in turn drives ovarian androgen production and contributes to anovulation.[3][5][6]

Current treatments for PCOS primarily manage symptoms rather than addressing the core neuroendocrine dysregulation.[3][4] The identification of the hypothalamic network of neurons that co-express kisspeptin, neurokinin B (NKB), and dynorphin (KNDy) as the GnRH pulse generator has opened new therapeutic avenues.[3][4] NKB signaling via the NK3 receptor is a critical component in stimulating GnRH release.[7][8] Fezolinetant, a potent and selective oral NK3 receptor antagonist, was investigated to determine if modulating this pathway could correct the elevated GnRH pulse frequency and improve the biochemical hallmarks of PCOS.[3][9]

Mechanism of Action: Modulating the KNDy Neuron-GnRH Pulse Generator

The pulsatile release of GnRH is orchestrated by KNDy neurons in the arcuate nucleus of the hypothalamus.[4][10] In this system, NKB acts as a key stimulatory signal by binding to its cognate receptor, the NK3 receptor, on KNDy neurons.[8][11] This binding initiates a synchronized release of kisspeptin, which then stimulates GnRH neurons to fire, leading to a pulse of GnRH release into the portal circulation.[8][10]

In women with PCOS, this system is dysregulated, resulting in an accelerated GnRH pulse frequency.[5] Fezolinetant functions by competitively blocking the NK3 receptor.[3][7] This antagonism inhibits NKB signaling, thereby reducing the hyperactivity of the KNDy neuronal network.[12][13] The expected downstream effect is a reduction in the frequency of GnRH pulses, leading to normalized LH secretion, a decreased LH/FSH ratio, and consequently, a reduction in ovarian androgen production.[3][14][15]

Preclinical Research

Preclinical data provided the foundational evidence for investigating fezolinetant in human subjects.[3] Studies in animal models demonstrated that the administration of fezolinetant effectively decreased LH pulse frequency and lowered plasma LH concentrations.[3][16] Notably, these effects were achieved without a significant impact on FSH levels.[3][16] In a mouse model of PCOS induced by dihydrotestosterone (DHT), treatment with a different NK3R antagonist, MLE4901, did not reverse reproductive defects but did show potential benefits for metabolic features, including decreased body weight and adiposity.[17][18]

Detailed protocols for the specific preclinical studies involving fezolinetant are not extensively published in the available literature. However, the consistent finding of selective LH suppression provided a strong rationale for its clinical development in PCOS.

Clinical Research: A Phase 2a Proof-of-Concept Study

The primary source of early-stage clinical data for fezolinetant in PCOS comes from a Phase 2a, randomized, double-blind, placebo-controlled, multicenter study (EudraCT 2014-004409-34).[1][2][3]

Experimental Protocol

Study Design: The study was a proof-of-concept trial designed to evaluate the efficacy and safety of fezolinetant over a 12-week period in women with PCOS.[2][3] It included a screening period of 28 to 7 days before the first dose.[16] Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[19]

-

Participants: The study enrolled 73 women between the ages of 18 and 45 who were diagnosed with PCOS according to the Rotterdam criteria.[3][16][19] All participants had hyperandrogenemia, defined as a total testosterone level >1.7 nmol/L.[19] Key exclusion criteria included diabetes, recent bariatric or ovarian surgery, and the use of hormonal contraceptives or other medications affecting the HPG axis within 3 months of screening.[16]

-

Interventions: Participants received either fezolinetant 60 mg/day, fezolinetant 180 mg/day, or a matching placebo, administered orally once daily for 12 weeks.[1][3][20]

-

Endpoints:

-

Primary Efficacy Endpoint: The change in total testosterone from baseline to week 12.[1][3]

-

Secondary Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones (estradiol, progesterone) were also assessed.[2][3] Safety and tolerability were monitored throughout the study.[3]

-

Results

Of the 73 women randomized, 64 completed the study.[1][3] Fezolinetant was well tolerated.[1][3] The study successfully met its primary endpoint, demonstrating a significant and dose-dependent reduction in total testosterone.

Table 1: Change in Hormonal Parameters from Baseline to Week 12

| Parameter | Placebo | Fezolinetant (60 mg/day) | Fezolinetant (180 mg/day) |

|---|---|---|---|

| Total Testosterone (nmol/L) | -0.05 (0.10) | -0.39 (0.12)* | -0.80 (0.13)*** |

| Luteinizing Hormone (LH) (IU/L) | -3.16 (1.04) | -8.21 (1.18)** | -10.17 (1.28)*** |

| Follicle-Stimulating Hormone (FSH) (IU/L) | -0.57 (0.26) | -0.92 (0.30) | -1.46 (0.32)* |

| LH/FSH Ratio | Decrease Not Significant | Significant Decrease*** | Significant Decrease*** |

| Estradiol (E2) | No Significant Change | No Significant Change | No Significant Change |

| Progesterone (P4) | No Significant Change | No Significant Change | No Significant Change |

Data are presented as adjusted mean (SE) change from baseline.

- p < 0.05 vs. placebo; * p < 0.01 vs. placebo; *** p < 0.001 vs. placebo.* (Source: Fraser et al., JCEM, 2021)[1][2][3]

Key Findings:

-

Testosterone Reduction: Both doses of fezolinetant significantly reduced total testosterone compared to placebo at the 12-week primary endpoint.[3][14] The 180 mg dose resulted in a sustained reduction of approximately 33% from baseline.[3][4][21]

-

Gonadotropin Modulation: Fezolinetant produced dose-dependent decreases in LH, which were significantly greater than the changes observed with placebo.[1][3] The 180 mg dose also led to a small but statistically significant decrease in FSH.[1][3]

-

LH/FSH Ratio: Consequently, both fezolinetant doses led to a highly significant (p < 0.001) decrease in the LH/FSH ratio compared to placebo, a key indicator of normalizing the neuroendocrine profile in PCOS.[1][3][4]

-

Ovarian Hormones: Despite the significant changes in androgens and gonadotropins, there were no significant changes in circulating levels of estradiol or progesterone compared to placebo over the 12-week period.[1][2][3]

-

Clinical Outcomes: The study did not observe significant improvements in clinical outcomes such as menstrual cycle regularity or ovulation within the 12-week treatment duration.[14]

Discussion and Conclusion

Early-stage research demonstrates that fezolinetant, by antagonizing the NK3 receptor, effectively targets the core neuroendocrine dysfunction of PCOS. The Phase 2a trial confirmed that this mechanism translates into significant biochemical improvements in women with the condition. The sustained, dose-dependent reduction in total testosterone and the normalization of the LH/FSH ratio provide strong proof-of-concept for this therapeutic approach.[1][3]

The lack of change in clinical outcomes like menstrual regularity is a key limitation of the initial research, though it is likely that the 12-week study duration was insufficient to observe changes in ovarian physiology and the restoration of ovulatory cycles.[3][14] Longer-term studies would be required to assess whether the observed hormonal improvements translate into clinical benefits for anovulation and infertility.[4]

References

- 1. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting Elevated GnRH Pulsatility to Treat Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gynaecologyjournals.com [gynaecologyjournals.com]

- 7. Fezolinetant: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Ogeda Announces Fezolinetant As INN And Issuance Of U.S. Patent For ESN364 - BioSpace [biospace.com]

- 10. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Neurokinin Receptor Antagonist, Fezolinetant, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]

- 14. researchgate.net [researchgate.net]

- 15. Fezolinetant - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. s3.amazonaws.com [s3.amazonaws.com]

- 21. VIDEO: Fezolinetant drops testosterone levels in PCOS | MDedge [mdedge.com]

The Impact of Fezolinetant on the Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant is a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist. It is under investigation for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The mechanism of action of fezolinetant involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive function and sex steroid production. This technical guide provides an in-depth analysis of the effects of fezolinetant on the HPG axis, summarizing key quantitative data from clinical trials and detailing relevant experimental protocols.

Mechanism of Action: Modulation of the HPG Axis

The HPG axis is a complex neuroendocrine system that governs reproductive physiology. In the hypothalamus, kisspeptin/neurokinin B/dynorphin (KNDy) neurons regulate the pulsatile release of gonadotropin-releasing hormone (GnRH). Neurokinin B (NKB), acting via the NK3 receptor, is a key stimulator of this process.

Fezolinetant, by selectively blocking the NK3 receptor, inhibits the stimulatory effect of NKB on KNDy neurons. This leads to a reduction in the pulsatile release of GnRH from the hypothalamus. Consequently, the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary is suppressed, resulting in a decrease in the production of gonadal sex steroids, such as estradiol and testosterone.

Quantitative Effects on HPG Axis Hormones

Clinical studies have demonstrated a dose-dependent effect of fezolinetant on key hormones of the HPG axis. The following tables summarize the quantitative data from these trials.

Table 1: Effects of Fezolinetant on Gonadotropins in Postmenopausal Women (SKYLIGHT 1 & 2 Trials)

| Hormone | Fezolinetant Dose | Mean Change from Baseline (IU/L) | Placebo |

| Luteinizing Hormone (LH) | 30 mg | -8.3 | +2.1 |

| 45 mg | -9.8 | +2.1 | |

| Follicle-Stimulating Hormone (FSH) | 30 mg | -2.5 | +1.8 |

| 45 mg | -3.1 | +1.8 |

Table 2: Effects of Fezolinetant on Sex Steroids in Postmenopausal Women (SKYLIGHT 1 & 2 Trials)

| Hormone | Fezolinetant Dose | Mean Change from Baseline (pg/mL) | Placebo |

| Estradiol | 30 mg | -1.1 | +0.4 |

| 45 mg | -1.4 | +0.4 | |

| Testosterone | 30 mg | Not Reported | Not Reported |

| 45 mg | Not Reported | Not Reported |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials to assess the impact of fezolinetant on the HPG axis.

Hormone Assays

-

Sample Collection: Blood samples for hormonal analysis were collected at baseline and at specified time points throughout the clinical trials.

-

Analytes: Serum levels of LH, FSH, estradiol, and testosterone were quantified.

-

Methodology: Central laboratory analysis was performed using validated immunoassays. Specific assay types (e.g., chemiluminescent immunoassay, radioimmunoassay) and instrument platforms (e.g., Roche Cobas) were utilized for quantification.

-

Quality Control: Standardized procedures for sample handling, storage, and analysis were implemented to ensure data accuracy and reproducibility. Quality control samples at multiple concentrations were included in each assay run.

Clinical Trial Design

The SKYLIGHT 1 and 2 trials were randomized, double-blind, placebo-controlled, phase 3 studies.

-

Participants: Postmenopausal women with moderate to severe vasomotor symptoms.

-

Intervention: Participants were randomized to receive oral fezolinetant (30 mg or 45 mg once daily) or a placebo.

-

Duration: The treatment period was typically 12 weeks, followed by a safety follow-up period.

-

Endpoints: The primary endpoints were the mean change in the frequency and severity of VMS from baseline to weeks 4 and 12. Secondary endpoints included changes in serum hormone levels.

Conclusion

Fezolinetant exerts a clear and dose-dependent modulatory effect on the HPG axis by antagonizing the NK3 receptor. This leads to a reduction in the secretion of gonadotropins and, subsequently, a decrease in gonadal steroid production. The quantitative data from large-scale clinical trials confirm these effects, demonstrating statistically significant reductions in LH, FSH, and estradiol levels in postmenopausal women. The detailed experimental protocols employed in these studies provide a robust framework for the continued investigation of NK3 receptor antagonists in various clinical applications. This in-depth understanding of fezolinetant's interaction with the HPG axis is critical for researchers, scientists, and drug development professionals working on novel therapies for hormone-dependent conditions.

Preclinical Studies of Fezolinetant and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of fezolinetant, a selective, non-hormonal neurokinin-3 receptor (NK3R) antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The document details the compound's mechanism of action, pharmacodynamic effects in animal models, pharmacokinetic profile, and metabolic pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

Fezolinetant exerts its therapeutic effect by modulating neuronal activity in the brain's thermoregulatory center. During menopause, declining estrogen levels lead to hypertrophy of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus. This results in increased signaling by neurokinin B (NKB), which binds to the NK3 receptor, disrupting normal temperature control and leading to VMS, commonly known as hot flashes and night sweats.

Fezolinetant is a selective NK3R antagonist that blocks the binding of NKB.[1] This action moderates KNDy neuronal activity, helping to restore normal function to the thermoregulatory center and thereby reducing the frequency and severity of VMS.[2][3]

Preclinical Pharmacology

The pharmacological activity of fezolinetant was characterized through in vitro receptor binding assays and in vivo efficacy studies in established animal models of menopause.

In vitro studies demonstrated that fezolinetant is a potent and highly selective antagonist for the human NK3 receptor. Its binding affinity for the NK3 receptor is significantly higher than for NK1 or NK2 receptors, indicating a targeted mechanism of action with a lower potential for off-target effects related to these other neurokinin receptors.

Table 1: Fezolinetant Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. NK3R |

|---|---|---|

| Neurokinin 3 (NK3) | 19.9 - 22.1 nmol/L | - |

| Neurokinin 1 (NK1) | >450-fold lower | >450x |

| Neurokinin 2 (NK2) | >450-fold lower | >450x |

Data derived from clinical pharmacology reviews referencing preclinical in vitro assays.

The efficacy of fezolinetant in mitigating VMS was evaluated in the ovariectomized (OVX) rat, a well-established preclinical model for menopause-related thermoregulatory dysfunction. In this model, the removal of ovaries induces hormonal changes that lead to symptoms analogous to human hot flashes, such as increases in skin temperature.

Table 2: Efficacy of Fezolinetant in Ovariectomized (OVX) Rat Model

| Dose (Oral, BID for 1 week) | Key Outcome | Result |

|---|---|---|

| 1 - 10 mg/kg | Attenuation of Skin Temperature Increase | Dose-dependent reduction in hot flash-like symptoms.[2] |

| Plasma Luteinizing Hormone (LH) Levels | Dose-dependent reduction.[2] | |

| Neuronal Activity (c-Fos in MnPO) | Inhibition of neuronal activation.[2] | |

| Body Weight and Food Intake | Dose-dependent reduction in hyperphagia and weight gain.[2][4] |

Source: Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats.[2][4]

The following protocol outlines the key steps used to assess the efficacy of fezolinetant in the OVX rat model.

-

Animal Model Creation: Adult female Wistar rats undergo bilateral ovariectomy to induce a state of estrogen deficiency, mimicking menopause. A sham-operated group serves as a control.

-

Acclimation and Symptom Confirmation: Post-surgery, rats are allowed a recovery and acclimation period. The development of menopausal symptoms, such as increased skin temperature, is confirmed.[2][4]

-

Drug Administration: Fezolinetant is administered orally (e.g., 1, 3, or 10 mg/kg) twice daily for a period of one week. A vehicle control group receives the formulation without the active compound.[2]

-

Endpoint Measurement:

-

Skin Temperature: Tail skin temperature is measured using a telemetric device or an infrared thermometer as a direct index of hot flash-like events.

-

Neuroendocrine Markers: Blood samples are collected to measure plasma levels of LH and FSH.

-

Neuronal Activity: At the end of the study, brain tissue is collected and processed for immunohistochemistry to detect c-Fos expression (an indirect marker of neuronal activity) in the median preoptic nucleus (MnPO) of the hypothalamus.[2]

-

-

Data Analysis: The effects of different doses of fezolinetant are compared to the vehicle control group to determine dose-dependent efficacy.

Preclinical Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of fezolinetant were characterized through in vitro and in vivo studies.

In vitro studies using human liver microsomes and recombinant human CYP enzymes identified CYP1A2 as the primary enzyme responsible for the metabolism of fezolinetant.[5][6][7] Minor contributions from CYP2C9 and CYP2C19 were also observed.[5][6][7]

The major metabolic pathway is an oxidation reaction, forming the metabolite ES259564 .[1][5] This major metabolite is approximately 20-fold less potent against the NK3 receptor than the parent fezolinetant molecule, suggesting that the pharmacological activity is primarily driven by the parent compound.[1]

-

System Preparation: Incubations are prepared using either pooled human liver microsomes (HLM) or specific recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9).

-

Incubation: Fezolinetant is added to the incubation mixture containing the enzyme source and necessary co-factors (e.g., NADPH). To identify specific enzyme contributions in HLM, selective chemical inhibitors for different CYP isoforms are added to separate incubations.[5][8]

-

Reaction Termination: After a set incubation period, the metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the metabolite (ES259564) formed.

-

Data Interpretation: The rate of metabolite formation in the presence of different recombinant enzymes or specific inhibitors is used to determine the relative contribution of each CYP isoform to the overall metabolism of fezolinetant.[5]

While detailed preclinical pharmacokinetic data from animal models is limited in the public domain, clinical studies in healthy women provide a good characterization of fezolinetant's profile, which is built upon the foundation of preclinical assessments. These studies show rapid absorption and dose-proportional exposure.

Table 3: Single-Dose Pharmacokinetic Parameters of Fezolinetant and Metabolite ES259564 in Healthy Chinese Women (Clinical Data)

| Compound | Dose | Tmax (median, h) | Cmax (mean, ng/mL) | t½ (mean, h) | AUCinf (mean, h*ng/mL) |

|---|---|---|---|---|---|

| Fezolinetant | 15 mg | 1.50 - 1.75 | 221 | 6.12 - 7.69 | 1330 |

| 30 mg | 1.50 - 1.75 | 439 | 6.12 - 7.69 | 2530 | |

| 60 mg | 1.50 - 1.75 | 834 | 6.12 - 7.69 | 4930 | |

| ES259564 | 15 mg | 1.50 - 2.00 | - | 5.72 - 6.31 | - |

| 30 mg | 1.50 - 2.00 | - | 5.72 - 6.31 | - | |

| 60 mg | 1.50 - 2.00 | - | 5.72 - 6.31 | - |

Source: An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects.[9][10] Note: This is clinical data provided for reference.

Preclinical Safety

Comprehensive preclinical safety and toxicology studies are required for any investigational new drug to support progression into human clinical trials. These studies, including safety pharmacology and repeat-dose toxicology in multiple species, are designed to identify potential target organs for toxicity and establish a safe starting dose in humans.[11]

For fezolinetant, the preclinical safety program was sufficient to support large-scale, long-term Phase 3 clinical trials. Pooled data from these extensive clinical studies have confirmed a generally acceptable safety and tolerability profile.[12] The most notable finding of interest from a safety perspective has been asymptomatic and transient elevations in liver transaminases, which were observed in a small percentage of participants in clinical trials.[12] Preclinical toxicology studies would have been instrumental in establishing the safety margins and monitoring parameters for such potential effects ahead of clinical evaluation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of CYP‐Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Evaluation of CYP-Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]

- 12. Safety of Fezolinetant for Treatment of Moderate to Severe Vasomotor Symptoms Due to Menopause: Pooled Analysis of Three Randomized Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Neuromodulation: A Technical Guide to the Discovery and Development of Selective NK3 Receptor Antagonists

For Immediate Release

A comprehensive technical guide detailing the discovery and development of selective neurokinin-3 (NK3) receptor antagonists has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper traverses the historical landscape of NK3 receptor antagonist research, from its early beginnings in the study of central nervous system disorders to its recent success in treating menopausal vasomotor symptoms. The guide provides a thorough examination of the underlying pharmacology, detailed experimental protocols, and a comparative analysis of key compounds that have shaped this promising therapeutic class.

The tachykinin family of neuropeptides and their receptors have long been a subject of intense scientific scrutiny. Among these, the neurokinin-3 (NK3) receptor, predominantly expressed in the central nervous system, has emerged as a critical modulator of various physiological processes. The journey of selective NK3 receptor antagonists is a compelling narrative of scientific perseverance and serendipity. Initially explored for their potential in treating schizophrenia, these compounds have found a new and impactful application in alleviating the debilitating vasomotor symptoms associated with menopause. This shift in therapeutic focus underscores the intricate and often multifaceted roles of neurobiological pathways.

This technical guide offers a granular look at the core aspects of NK3 receptor antagonist development, including:

-

A Historical Perspective: Tracing the evolution of NK3 receptor antagonists from their conceptualization to the development of distinct chemical scaffolds.

-

The NK3 Receptor Signaling Cascade: A detailed exposition of the molecular mechanisms initiated by the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor.

-

Key Experimental Methodologies: Providing researchers with practical, step-by-step protocols for essential in vitro and in vivo assays.

-

Comparative Compound Analysis: A quantitative summary of the binding affinities and functional potencies of pivotal selective NK3 receptor antagonists.

A Journey Through Time: The Evolution of NK3 Receptor Antagonists

The development of selective NK3 receptor antagonists began with early explorations into their potential as antipsychotic agents. The theory was that modulating the tachykinin system could influence dopaminergic pathways implicated in schizophrenia. This initial wave of research led to the discovery of the first non-peptide antagonists in the mid-1990s, such as osanetant and talnetant.[1] While these early compounds ultimately did not demonstrate sufficient efficacy for schizophrenia, they laid the crucial groundwork for future discoveries.

A significant breakthrough came with the elucidation of the role of the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus in regulating gonadotropin-releasing hormone (GnRH) secretion and thermoregulation. This discovery opened a new therapeutic avenue for NK3 receptor antagonists in sex-hormone-related disorders and menopausal vasomotor symptoms. This led to the development of a new generation of antagonists, including pavinetant, and ultimately the FDA-approved fezolinetant for the treatment of moderate to severe vasomotor symptoms associated with menopause.[2] More recently, a dual NK1/NK3 receptor antagonist, elinzanetant, has also received FDA approval for the same indication, highlighting the continued innovation in this field.[3][4]

The Molecular Dance: NK3 Receptor Signaling

The NK3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds neurokinin B (NKB). Upon binding, the receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade, as illustrated below.

Activated Phospholipase C (PLC) proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, in concert with DAG, activates Protein Kinase C (PKC). This cascade of events culminates in the modulation of various downstream cellular responses, including neuronal excitation and the regulation of neurotransmitter release, such as GnRH.

A Toolkit for Discovery: Key Experimental Protocols

The development of selective NK3 receptor antagonists has been underpinned by a suite of robust in vitro and in vivo assays. These experimental protocols are essential for characterizing the binding affinity, functional potency, and physiological effects of novel compounds.

In Vitro Assays

Radioligand Binding Assay: This technique is the gold standard for determining the binding affinity (Ki) of a test compound for the NK3 receptor. It typically involves a competitive binding experiment where the unlabeled test compound competes with a radiolabeled ligand for binding to cell membranes expressing the NK3 receptor.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. womensmentalhealth.org [womensmentalhealth.org]

- 3. drugs.com [drugs.com]

- 4. Elinzanetant - Wikipedia [en.wikipedia.org]

Fezolinetant: Exploring Therapeutic Avenues Beyond Vasomotor Symptoms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, has recently gained approval for the treatment of vasomotor symptoms associated with menopause. Its mechanism of action, which involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, presents a promising platform for therapeutic intervention in other sex hormone-dependent disorders. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the potential applications of fezolinetant beyond vasomotor symptoms, with a primary focus on Polycystic Ovary Syndrome (PCOS) and a prospective look at uterine fibroids and endometriosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of NK3 receptor antagonism.

Introduction: The Neurokinin-3 Receptor and its Therapeutic Potential

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hypothalamic arcuate nucleus where it is co-localized with kisspeptin and dynorphin in KNDy neurons. These neurons are critical regulators of gonadotropin-releasing hormone (GnRH) pulsatility. The endogenous ligand for NK3R is neurokinin B (NKB). The NKB/NK3R signaling pathway is a key component of the negative feedback loop of sex hormones on the hypothalamic-pituitary-gonadal (HPG) axis. Dysregulation of this pathway is implicated in the pathophysiology of various reproductive and endocrine disorders.

Fezolinetant, by selectively antagonizing the NK3R, offers a non-hormonal approach to modulate the HPG axis. This targeted mechanism has the potential to address conditions characterized by aberrant GnRH pulsatility and downstream hormonal imbalances, without the broad effects of hormonal therapies.

Polycystic Ovary Syndrome (PCOS): A Prime Candidate for Fezolinetant Therapy

PCOS is a common endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key neuroendocrine feature of PCOS is an abnormally high frequency of GnRH pulses, leading to a preferential increase in luteinizing hormone (LH) secretion over follicle-stimulating hormone (FSH), resulting in an elevated LH/FSH ratio. This hormonal imbalance drives increased ovarian androgen production and contributes to the clinical manifestations of PCOS.

Clinical Evidence: A Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, multicenter Phase 2a study evaluated the efficacy and safety of fezolinetant in women with PCOS.[1][2] The study investigated two oral doses of fezolinetant (60 mg and 180 mg daily) compared to placebo over a 12-week period.[1] The primary endpoint was the change in total testosterone levels.[1]

Table 1: Key Efficacy Outcomes of the Phase 2a Study of Fezolinetant in PCOS [1]

| Parameter | Fezolinetant 60 mg/day (n=24) | Fezolinetant 180 mg/day (n=25) | Placebo (n=24) |

| Change in Total Testosterone (nmol/L) from Baseline to Week 12 (Adjusted Mean (SE)) | -0.39 (0.12) | -0.80 (0.13) | -0.05 (0.10) |

| Change in LH (IU/L) from Baseline to Week 12 (Adjusted Mean (SE)) | -8.21 (1.18)** | -10.17 (1.28) | -3.16 (1.04) |

| Change in FSH (IU/L) from Baseline to Week 12 (Adjusted Mean (SE)) | -0.92 (0.30) | -1.46 (0.32) | -0.57 (0.26) |

| Change in LH/FSH Ratio from Baseline to Week 12 | Dose-dependent decrease (P < .001 vs placebo) | Dose-dependent decrease (P < .001 vs placebo) | - |

| Change in Estradiol (pmol/L) from Baseline to Week 12 | Not significantly different from placebo (P > .10) | Not significantly different from placebo (P > .10) | - |

| Change in Progesterone (nmol/L) from Baseline to Week 12 | Not significantly different from placebo (P > .10) | Not significantly different from placebo (P > .10) | - |

*P < .05 vs placebo; **P = .002 vs placebo; ***P < .001 vs placebo

The results demonstrated a statistically significant and dose-dependent reduction in total testosterone and LH levels, as well as a normalization of the LH/FSH ratio in women treated with fezolinetant compared to placebo.[1] These findings provide strong clinical evidence that fezolinetant can effectively target the underlying neuroendocrine abnormality in PCOS.

Experimental Protocol: Phase 2a PCOS Study

-

Study Design: A phase 2a, randomized, double-blind, placebo-controlled, multicenter study.[2]

-

Participants: 73 women diagnosed with PCOS according to the Rotterdam criteria.[2]

-

Interventions: Participants were randomized to receive oral fezolinetant 60 mg/day, 180 mg/day, or placebo for 12 weeks.[2]

-

Primary Efficacy Endpoint: Change in total testosterone from baseline to week 12.[2]

-

Secondary Efficacy Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones.[2]

-

Hormone Assays: Serum concentrations of LH, FSH, and progesterone were measured using validated immunoassays. Total testosterone was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3]

Safety and Tolerability in PCOS

In the Phase 2a study, fezolinetant was generally well-tolerated.[1] The incidence of treatment-emergent adverse events was similar across the fezolinetant and placebo groups.[3] The most common adverse events were headache, nausea, and fatigue.[4] No serious adverse events related to the study drug were reported.[3]

Uterine Fibroids and Endometriosis: Future Directions for Fezolinetant

Uterine fibroids (leiomyomas) and endometriosis are common estrogen-dependent gynecological conditions that significantly impact women's health. Current medical treatments often involve GnRH agonists or antagonists, which induce a hypoestrogenic state and are associated with significant side effects.

Rationale for NK3 Receptor Antagonism

The growth of uterine fibroids and endometriotic lesions is driven by estrogen. By modulating GnRH pulsatility and consequently reducing circulating estrogen levels, NK3 receptor antagonists like fezolinetant could offer a therapeutic benefit. The potential advantage of this approach is a more moderate and "non-castrating" suppression of estrogen, which may avoid the severe side effects of complete estrogen deprivation.[5]

Preclinical and Prospective Evidence

While direct preclinical or clinical studies of fezolinetant for uterine fibroids and endometriosis are not yet widely published, the underlying biology provides a strong rationale for its investigation in these conditions.

-

Neurokinin B and NK3R Expression: Studies have shown that the NKB/NK3R system is dysregulated in uterine leiomyomas, with NKB being upregulated.[4][6] This suggests that targeting this pathway could have a direct impact on the pathophysiology of fibroids.

-

Animal Models: Preclinical studies with other NK3R antagonists in animal models have demonstrated the ability to reduce LH secretion and moderate ovarian hormone levels, supporting the potential for this class of drugs in treating sex-hormone dependent disorders.[5] Animal models for both uterine fibroids and endometriosis are well-established and could be utilized to evaluate the efficacy of fezolinetant.[7][8][9][10][11][12][13][14]

Further preclinical research is warranted to investigate the direct effects of fezolinetant on uterine fibroid and endometrial cells and to evaluate its efficacy in relevant animal models.

Signaling Pathways and Experimental Workflows

The KNDy Neuron Signaling Pathway

The following diagram illustrates the central role of KNDy neurons in the regulation of GnRH secretion and the mechanism of action of fezolinetant.

Experimental Workflow for a Preclinical Study in a Uterine Fibroid Model

The following diagram outlines a potential experimental workflow for evaluating fezolinetant in a preclinical animal model of uterine fibroids.

References

- 1. Differentially regulated expression of neurokinin B (NKB)/NK3 receptor system in uterine leiomyomata [ouci.dntb.gov.ua]

- 2. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differentially regulated expression of neurokinin B (NKB)/NK3 receptor system in uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NK3 Receptor Antagonist ESN364 Interrupts Pulsatile LH Secretion and Moderates Levels of Ovarian Hormones Throughout the Menstrual Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Animal models for research on endometriosis [imrpress.com]

- 8. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]

- 9. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. Influence of exogenous estrogen receptor ligands on uterine leiomyoma: evidence from an in vitro/in vivo animal model for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Establishment of a rat model for uterine leiomyomas based on Western and traditional Chinese medicine theories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel mouse model that closely mimics human uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RePORT ⟩ RePORTER [reporter.nih.gov]

The Structural Dance of Potency and Selectivity: An In-depth Guide to the Structure-Activity Relationship of Fezolinetant Analogues

For Researchers, Scientists, and Drug Development Professionals

Fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist, has recently emerged as a promising therapeutic agent for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3][4][5] Its mechanism of action lies in the modulation of the thermoregulatory center in the hypothalamus by blocking the binding of neurokinin B (NKB) to the NK3R.[1][2][6][7] This targeted approach has demonstrated significant efficacy in clinical trials, offering a valuable alternative to traditional hormone replacement therapies.[5][8][9] The development of fezolinetant and its analogues has been a journey of meticulous chemical refinement, guided by a deep understanding of the structural features governing their interaction with the NK3R. This technical guide delves into the core principles of the structure-activity relationship (SAR) of fezolinetant analogues, providing a comprehensive overview of the key chemical modifications that influence their biological activity.

The NKB/NK3R Signaling Pathway in Thermoregulation

During menopause, the decline in estrogen levels leads to an upregulation of NKB and its receptor, NK3R, in the KNDy (kisspeptin/neurokinin B/dynorphin) neurons of the hypothalamus.[2][7] This heightened signaling disrupts the normal thermoregulatory balance, leading to the characteristic hot flashes and night sweats of VMS.[1][7] Fezolinetant acts by competitively inhibiting the binding of NKB to the NK3R, thereby restoring the thermoregulatory set-point and alleviating VMS.[2][6]

Core Scaffold and Key Structural Features

Fezolinetant and its analogues are characterized by a rigid, N-acyl-triazolopiperazine core.[1][10] The lead optimization efforts focused on modifying specific regions of this scaffold to enhance potency, selectivity, and pharmacokinetic properties.[1][6] The key areas of modification include:

-

Ring A: The N-acyl substituent.

-

Ring B: The piperazine ring.

-

Ring C: The triazole ring.

-

Ring D: The substituent on the triazole ring.

Quantitative Structure-Activity Relationship (SAR) of Fezolinetant Analogues

The following tables summarize the quantitative SAR data for a series of fezolinetant analogues, focusing on their in vitro biological activity and key physicochemical properties. The data is primarily derived from studies on N-acyl-triazolopiperazine antagonists of the neurokinin-3 receptor.[1][6]

Table 1: SAR of Ring A Modifications

| Compound | R¹ | hNK3R pKi | hNK3R pIC₅₀ | logD₇.₄ | LLE (pKi - logD₇.₄) |

| Fezolinetant | 4-Fluorobenzoyl | 8.8 | 8.5 | 1.5 | 7.3 |

| Analogue 1 | Benzoyl | 8.5 | 8.2 | 1.8 | 6.7 |

| Analogue 2 | 4-Chlorobenzoyl | 8.9 | 8.6 | 2.1 | 6.8 |

| Analogue 3 | 4-Methylbenzoyl | 8.6 | 8.3 | 2.0 | 6.6 |

| Analogue 4 | 4-Methoxybenzoyl | 8.4 | 8.1 | 1.6 | 6.8 |

Data compiled from ACS Med. Chem. Lett. 2015, 6, 7, 736–740.[1][6]

Observations:

-

Substitution on the phenyl ring of the N-acyl group significantly impacts activity.

-

Electron-withdrawing groups, such as fluorine and chlorine at the 4-position, generally lead to higher potency.

-

Ligand Lipophilic Efficiency (LLE) was a key parameter in guiding lead optimization, with a target of LLE > 6.[1][6]

Table 2: SAR of Ring B (Piperazine) and Ring D (Triazole Substituent) Modifications

| Compound | R² (Ring B) | R³ (Ring D) | hNK3R pKi | hNK3R pIC₅₀ | logD₇.₄ | LLE (pKi - logD₇.₄) |

| Fezolinetant | H | 3-methyl-1,2,4-thiadiazol-5-yl | 8.8 | 8.5 | 1.5 | 7.3 |

| Analogue 5 | Methyl | 3-methyl-1,2,4-thiadiazol-5-yl | 8.2 | 7.9 | 1.9 | 6.3 |

| Analogue 6 | H | Phenyl | 7.9 | 7.6 | 2.5 | 5.4 |

| Analogue 7 | H | Pyridin-2-yl | 8.1 | 7.8 | 1.2 | 6.9 |

| Analogue 8 | H | Thiazol-2-yl | 8.5 | 8.2 | 1.0 | 7.5 |

Data compiled from ACS Med. Chem. Lett. 2015, 6, 7, 736–740.[1][6]

Observations:

-

The nature of the substituent on the triazole ring (Ring D) is critical for high affinity. Heteroaromatic rings are generally preferred over a simple phenyl ring.

-

The 3-methyl-1,2,4-thiadiazol-5-yl group in fezolinetant appears to be optimal for both potency and maintaining favorable physicochemical properties.

-

Substitution on the piperazine ring (Ring B) is generally detrimental to activity.

Experimental Protocols

Radioligand Binding Assay for NK3R

This protocol is a generalized procedure based on the methodologies cited for the evaluation of fezolinetant and its analogues.[1][6][11][12][13][14]

Objective: To determine the binding affinity (Ki) of test compounds for the human neurokinin-3 receptor (hNK3R).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing recombinant hNK3R.[1][6]

-

Radioligand: [¹²⁵I]-MePhe⁷-NKB or another suitable radiolabeled NK3R antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

-

Test compounds (fezolinetant analogues) at various concentrations.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known, potent, unlabeled NK3R antagonist.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Add the hNK3R membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of CYP‐Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fezolinetant for Vasomotor Symptoms: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the clinical trial dosages of fezolinetant, a non-hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.

Introduction

Fezolinetant offers a novel, non-hormonal therapeutic approach to managing VMS, commonly known as hot flashes and night sweats.[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, fezolinetant modulates neuronal activity in the thermoregulatory center of the hypothalamus.[1][2] This mechanism of action helps to restore the balance in the brain's temperature control center, thereby reducing the frequency and intensity of VMS.[2][3]

Quantitative Data Summary

The following tables summarize the dosages of fezolinetant used in key clinical trials and the approved dosage for clinical use.

Table 1: Fezolinetant Dosages in Phase 2 and Phase 3 Clinical Trials

| Clinical Trial | Phase | Dosages Investigated | Frequency |

| Phase 2a | 2a | 90 mg | Twice Daily |

| VESTA (Phase 2b) | 2b | 15 mg, 30 mg, 60 mg, 90 mg | Twice Daily |

| 30 mg, 60 mg, 120 mg | Once Daily | ||

| SKYLIGHT 1 | 3 | 30 mg, 45 mg | Once Daily |

| SKYLIGHT 2 | 3 | 30 mg, 45 mg | Once Daily |

| SKYLIGHT 4 | 3 | 30 mg, 45 mg | Once Daily |

Data sourced from multiple clinical trial reports.[4][5][6][7][8]

Table 2: Approved Dosage and Administration

| Parameter | Recommendation |

| Recommended Dose | 45 mg |

| Frequency | Orally once daily |

| Administration | With or without food, swallowed whole with liquid. Do not cut, crush, or chew.[9][10][11] |

| Missed Dose | If a dose is missed, it should be taken as soon as possible, unless the next scheduled dose is within 12 hours.[9][12][13] |

This information is based on current prescribing guidelines.[9][10][11][12][13]

Experimental Protocols

The following protocols are based on the methodologies employed in the pivotal Phase 3 clinical trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4).

Protocol 1: Patient Screening and Enrollment

Objective: To select a suitable population of postmenopausal women experiencing moderate to severe VMS.

Inclusion Criteria:

-

Menopausal Status: Confirmed postmenopausal status.[15]

-

VMS Frequency: A minimum average of seven or more moderate to severe hot flashes per day.[6][7][14]

-

Informed Consent: Willingness to provide written informed consent.[14]

Exclusion Criteria:

-

Use of hormone therapy or other medications that could affect VMS.

-

History of conditions that would contraindicate the use of the study drug.

-

Known cirrhosis, severe renal impairment, or end-stage renal disease.[10]

-

Concomitant use of CYP1A2 inhibitors.[10]

Procedure:

-

Obtain written informed consent from all potential participants.[14]

-

Conduct a comprehensive medical history and physical examination.

-

Administer a daily VMS diary for a screening period to confirm the frequency and severity of hot flashes.[14]

-

Collect baseline blood samples for laboratory assessments, including liver function tests (ALT, AST, alkaline phosphatase, and bilirubin).[9][10]

-

Review all screening data to confirm eligibility based on the predefined inclusion and exclusion criteria.

Protocol 2: Treatment Administration and Monitoring

Objective: To administer fezolinetant or placebo in a double-blind manner and monitor for safety and efficacy.

Materials:

-

Patient diaries for recording VMS frequency and severity.

-

Standard equipment for clinical monitoring (blood pressure cuff, thermometer, etc.).

Procedure:

-

Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for a 12-week double-blind period.[4][6][7]

-

Drug Administration: Instruct participants to take one tablet orally at approximately the same time each day, with or without food.[9][11][12] The tablet should be swallowed whole with liquid and not be cut, crushed, or chewed.[9][10][11]

-

Efficacy Assessment: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4][14] Participants should record the frequency and severity of their VMS daily in a diary.

-

Safety Monitoring:

Protocol 3: Extension Phase

Objective: To evaluate the long-term safety and efficacy of fezolinetant.

Procedure:

-

Participants who complete the initial 12-week double-blind phase are eligible to enter a 40-week or 52-week active-treatment extension period.[4][14]

-

Participants who were initially on fezolinetant continue with their assigned dose.[4][14]

-

Participants who were on placebo are re-randomized to receive either fezolinetant 30 mg or 45 mg once daily.[4][14]

-

Continue to monitor for safety and efficacy as described in Protocol 2 throughout the extension phase.

Visualizations

Signaling Pathway of Fezolinetant

Caption: Fezolinetant's mechanism of action in the hypothalamus.

Experimental Workflow for Fezolinetant Clinical Trials

Caption: Workflow of the SKYLIGHT Phase 3 clinical trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]

- 3. Astellas Initiates Phase 3 Clinical Study of Fezolinetant for VMS in Women with Breast Cancer Receiving Adjuvant Endocrine Therapy [prnewswire.com]

- 4. Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. medcentral.com [medcentral.com]

- 10. Dosing for VEOZAH™ (fezolinetant) 45 mg tablets | For HCPs [veozahhcp.com]

- 11. Fezolinetant (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hra.nhs.uk [hra.nhs.uk]

- 16. consensus.app [consensus.app]

Application Notes and Protocols for Assessing Fezolinetant Efficacy in Reducing Hot Flash Frequency

These application notes provide a detailed protocol for assessing the efficacy of fezolinetant in reducing the frequency and severity of vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. The methodologies are based on the pivotal SKYLIGHT 1 and SKYLIGHT 2 clinical trials.

Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist. It targets the underlying mechanism of VMS by modulating neuronal activity in the thermoregulatory center of the brain. These protocols are designed for researchers, scientists, and drug development professionals to effectively evaluate the clinical efficacy of fezolinetant.

Signaling Pathway of Fezolinetant

Fezolinetant acts on the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. During menopause, decreased estrogen levels lead to hypertrophy of these neurons, resulting in increased neurokinin B (NKB) signaling. This disrupts the body's thermoregulation, leading to hot flashes. Fezolinetant blocks the NKB receptor (NK3R), thereby restoring normal thermoregulatory control.

Caption: Fezolinetant's mechanism of action in the hypothalamus.

Experimental Protocols

A robust assessment of fezolinetant's efficacy involves a randomized, double-blind, placebo-controlled clinical trial design. The following protocol is based on the successful SKYLIGHT trials.

Study Population

Inclusion and exclusion criteria are critical for a well-defined study population.

Inclusion Criteria:

-

Healthy postmenopausal women aged 40 to 65 years.

-

Experiencing a minimum average of seven moderate to severe hot flashes per day.

-

Willingness to complete a daily electronic diary.

Exclusion Criteria:

-

Use of hormone therapy or other medications that could affect hot flashes.

-

Any medical condition that could interfere with the study.

-

History of clinically significant liver disease.

Study Design and Treatment

The study should consist of a screening period, a treatment period, and a follow-up period.

Caption: Experimental workflow for a fezolinetant clinical trial.

-

Screening Period (up to 35 days): Assess eligibility criteria and collect baseline data.

-

Treatment Period (12 weeks): Participants are randomized to receive a daily oral dose of fezolinetant (e.g., 30 mg or 45 mg) or a placebo.

-

Follow-up Period (e.g., 40 weeks): Monitor for long-term safety and durability of effect.

Efficacy Assessments

Primary Endpoints:

-

Mean Change in the Frequency of Moderate to Severe VMS: Assessed from baseline to week 4 and week 12.

-

Mean Change in the Severity of Moderate to Severe VMS: Assessed from baseline to week 4 and week 12.

Secondary Endpoints:

-

Mean change in the frequency of all VMS.

-

Responder rate (proportion of participants with a ≥50% reduction in the frequency of moderate to severe VMS).

-

Change in sleep disturbance, as measured by the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance – Short Form 8b.

-

Change in health-related quality of life, assessed by the Hot Flash-Related Quality of Life (HFR-QoL) scale.

Data Collection Instruments

-

Electronic Daily Diary: Participants should record the frequency and severity of their VMS daily. Severity can be graded on a 3-point scale:

-

Mild: Sensation of heat without sweating.

-

Moderate: Sensation of heat with sweating, but able to continue activity.

-

Severe: Sensation of heat with sweating that causes cessation of activity.

-

-

PROMIS Sleep Disturbance – Short Form 8b: A standardized questionnaire to assess sleep quality.

-

HFR-QoL: A validated instrument to measure the impact of VMS on quality of life.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment arms.

Table 1: Mean Change from Baseline in Frequency and Severity of Moderate to Severe VMS

| Endpoint | Placebo | Fezolinetant 30 mg | Fezolinetant 45 mg |

| Week 4 | |||

| Mean Change in VMS Frequency | -1.89 | -2.55 | -2.52 |

| Mean Change in VMS Severity | -0.15 | -0.29 | -0.29 |

| Week 12 | |||

| Mean Change in VMS Frequency | -1.04 | -1.82 | -1.86 |

| Mean Change in VMS Severity | -0.08 | -0.16 | -0.15 |

Data from the SKYLIGHT 1 trial.

Table 2: Responder Rates (≥50% Reduction in Moderate to Severe VMS Frequency)

| Timepoint | Placebo | Fezolinetant 30 mg | Fezolinetant 45 mg |

| Week 4 | 55.4% | 75.6% | 74.5% |

| Week 12 | 51.5% | 70.8% | 72.9% |

Data from the SKYLIGHT 2 trial.

Table 3: Mean Change from Baseline in Sleep and Quality of Life Scores

| Endpoint | Placebo | Fezolinetant 30 mg | Fezolinetant 45 mg |

| Week 12 | |||

| PROMIS Sleep Disturbance SF 8b | -2.6 | -4.4 | -4.7 |

| HFR-QoL Total Score | -11.1 | -17.3 | -18.2 |

Data from the SKYLIGHT 1 trial.

Statistical Analysis

-

The primary efficacy endpoints should be analyzed using a mixed model for repeated measures (MMRM).

-

Responder rates should be analyzed using logistic regression.

-

All statistical tests should be two-sided with a significance level of p < 0.05.

Conclusion

This protocol provides a comprehensive framework for assessing the efficacy of fezolinetant in reducing the frequency and severity of VMS. Adherence to these detailed methodologies will ensure robust and reliable data collection, contributing to a thorough understanding of fezolinetant's clinical benefits.

Application Note: A Validated LC-MS/MS Method for the Quantification of Fezolinetant in Human Plasma

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fezolinetant in human plasma. The described protocol utilizes liquid-liquid extraction for sample preparation and offers high-throughput analysis suitable for pharmacokinetic studies. All validation parameters meet the required guidelines for bioanalytical method validation, ensuring reliable and accurate results.

Introduction

Fezolinetant is a non-hormonal selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms due to menopause. Accurate quantification of fezolinetant in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a detailed protocol for a validated LC-MS/MS method to quantify fezolinetant in human plasma.

Experimental

Materials and Reagents

-

Fezolinetant reference standard

-

Fezolinetant-d5 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

LC System: Shimadzu Nexera X2 UHPLC system or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Waters XBridge BEH C18 column (50 × 2.1 mm, 2.5 µm) or equivalent.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Waters XBridge BEH C18 (50 × 2.1 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | See Table 2 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 3.0 min |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.00 | 20 |

| 0.50 | 20 |

| 1.50 | 80 |

| 2.00 | 80 |

| 2.10 | 20 |

| 3.00 | 20 |

Table 3: Mass Spectrometric Conditions

| Parameter | Fezolinetant | Fezolinetant-d5 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 480.2 → 292.1 | 485.2 → 297.1 |

| Declustering Potential (DP) | 110 V | 110 V |

| Entrance Potential (EP) | 10 V | 10 V |

| Collision Energy (CE) | 35 V | 35 V |

| Collision Cell Exit Potential (CXP) | 12 V | 12 V |

| Ion Source Gas 1 | 55 psi | 55 psi |

| Ion Source Gas 2 | 60 psi | 60 psi |

| Curtain Gas | 35 psi | 35 psi |

| Source Temperature | 550°C | 550°C |

| IonSpray Voltage | 5500 V | 5500 V |

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare primary stock solutions of fezolinetant and fezolinetant-d5 (IS) at a concentration of 1 mg/mL in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the fezolinetant primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of fezolinetant-d5 by diluting the primary stock solution with 50:50 (v/v) methanol:water.

-

CC and QC Sample Preparation: Spike the appropriate amount of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL fezolinetant-d5) and vortex for 10 seconds.

-

Add 100 µL of 5% ammonium hydroxide solution and vortex for 10 seconds.

-

Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer (approximately 750 µL) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for Plasma Sample Preparation.

Method Validation Summary

The method was validated according to established regulatory guidelines. A summary of the validation results is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently > 0.99.

Table 4: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Fezolinetant | 0.1 - 100 | y = mx + c | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| MQC | 10 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| HQC | 80 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | 0.3 | Consistent and Reproducible | Minimal |

| MQC | 10 | Consistent and Reproducible | Minimal |

| HQC | 80 | Consistent and Reproducible | Minimal |

Stability

Fezolinetant was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Caption: Key Parameters of Method Validation.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of fezolinetant in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for supporting clinical and non-clinical pharmacokinetic studies of fezolinetant.

Application Note: Synthesis and Pharmacokinetic Profiling of Deuterated Fezolinetant

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2] It functions by blocking the binding of neurokinin B (NKB) on neurons in the brain's thermoregulatory center, thereby modulating neuronal activity and reducing the frequency and severity of hot flashes.[3][4] Fezolinetant is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19, to form a major, inactive metabolite, ES259564.[1][4][5]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug molecule. This "deuterium kinetic isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.[6] Consequently, deuteration can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more favorable safety profile by reducing the formation of certain metabolites.[6][7]

Patents have disclosed that deuteration of the methyl group on the thiadiazole moiety of fezolinetant (d3-fezolinetant) improves the in vivo half-life and provides an improved cytochrome P450 (CYP) profile, particularly for isoforms CYP2C9 and CYP2C19.[8][9][10] For example, the half-life of deuterated fezolinetant was increased by a factor of two in castrated monkeys compared to the non-deuterated parent compound.[8][9] This application note provides a detailed protocol for the synthesis of d3-fezolinetant and outlines a workflow for comparative pharmacokinetic studies.

Pharmacokinetic Profile of Fezolinetant

Understanding the baseline pharmacokinetics of the parent compound is essential for evaluating the impact of deuteration.

Table 1: Pharmacokinetic Parameters of Fezolinetant (Non-Deuterated) in Healthy Women

| Parameter | Value | Reference |

|---|---|---|

| Mechanism of Action | Neurokinin 3 (NK3) Receptor Antagonist | [3] |

| Time to Max. Concentration (Tmax) | 1.5 (1 to 4) hours | [3] |

| Plasma Protein Binding | 51% | [3][11] |

| Apparent Volume of Distribution (Vz/F) | 189 L | [3][11] |

| Effective Half-Life (t1/2) | 9.6 hours | [3] |

| Apparent Clearance (CL/F) | 10.8 L/h | [3] |

| Primary Metabolism | CYP1A2 (>80%), CYP2C9, CYP2C19 | [3][4] |

| Excretion | 76.9% in urine (1.1% unchanged), 14.7% in feces (0.1% unchanged) |[3][4] |

Deuteration is intended to slow the metabolism, thereby altering key PK parameters.

Table 2: Reported Pharmacokinetic Comparison of Fezolinetant vs. d3-Fezolinetant

| Compound | Key Pharmacokinetic Improvement | Reference |

|---|---|---|

| d3-Fezolinetant | In vivo half-life increased by a factor of 2 (in castrated monkeys) | [9][10] |

| d3-Fezolinetant | Improved CYP profile, especially on isoforms CYP2C9 and CYP2C19 |[9][10] |